UNII-0346ALN555

Description

Classification and Significance within Fatty Acid Methyl Esters Research

Methyl 6,9-Octadecadienoate, (6Z,9Z)- is classified as an unsaturated fatty acid methyl ester cymitquimica.com. As a member of the FAME group, it shares general characteristics with other compounds in this class, which are vital for numerous biological processes, including energy storage and cell membrane structure ontosight.ai. The esterification of fatty acids into methyl esters, such as Methyl 6,9-Octadecadienoate, (6Z,9Z)-, offers significant advantages for analytical chemistry. These derivatives typically exhibit lower boiling points and greater thermal stability compared to their free acid counterparts, making them more amenable to techniques like gas chromatography .

The significance of Methyl 6,9-Octadecadienoate, (6Z,9Z)- in research stems from its well-defined chemical structure and properties. It serves as a valuable reference standard in lipid profiling, enabling accurate identification and quantification of fatty acids in complex biological and food matrices . Its specific double bond configuration may also lend itself to specialized applications and biological activities that are subjects of ongoing scientific inquiry ontosight.ai.

Historical Perspectives on the Study of Z,Z-Octadecadienoates

While specific historical accounts detailing the study of Z,Z-Octadecadienoates as a distinct research period are not extensively detailed in the provided literature, the broader study of fatty acids and their isomers has a long and rich history. The foundational work on essential fatty acids by researchers like George and Mildred Burr and Ralph Holman in the mid-20th century laid the groundwork for understanding the biological roles of polyunsaturated fatty acids (PUFAs) nih.gov.

The development of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and silver ion chromatography, has been instrumental in elucidating the structures and positional isomers of unsaturated fatty acids and their esters, including octadecadienoates aocs.orgaocs.org. Early NMR studies, for instance, focused on identifying the positions of double bonds within fatty acid chains by analyzing characteristic proton signals aocs.org. Similarly, silver ion chromatography has been crucial for separating and characterizing various positional and geometric isomers of fatty acid methyl esters, including octadecadienoates aocs.org. The presence of such compounds in natural sources like vegetable oils has driven research into their isolation, characterization, and potential applications cymitquimica.com.

Current Research Landscape and Future Directions for Methyl 6,9-Octadecadienoate, (6Z,9Z)-

Current research involving Methyl 6,9-Octadecadienoate, (6Z,9Z)- primarily focuses on its utility as an analytical standard and its potential specialized biological activities and applications ontosight.ai. Its role in lipid metabolism studies and as a model compound for investigating the oxidative stability of unsaturated lipids is also noted . The compound's well-defined chromatographic properties make it indispensable for accurate fatty acid profiling in diverse fields, including nutritional science, pharmaceuticals, and food technology .

The broader field of octadecanoids—oxygenated C18 fatty acids—is an active area of research, with ongoing efforts to standardize nomenclature and develop precise analytical methodologies nih.govacs.org. Future research directions for Methyl 6,9-Octadecadienoate, (6Z,9Z)- may involve deeper exploration of its unique biological functions and potential therapeutic or industrial uses. The development of more targeted analytical methods for specific octadecanoid isomers remains a key challenge and an opportunity for future scientific advancement nih.govacs.org.

Chemical Properties of Methyl 6,9-Octadecadienoate, (6Z,9Z)-

| Property | Value | Source(s) |

| Chemical Name | Methyl 6,9-Octadecadienoate, (6Z,9Z)- | ontosight.ailarodan.com |

| Synonyms | Methyl octadeca-6,9-dienoate, Methyl (6Z,9Z)-6,9-octadecadienoate, 6,9-Octadecadienoic acid methyl ester, (Z,Z)- | ontosight.ailarodan.comcymitquimica.comcymitquimica.comnih.gov |

| CAS Number | 18287-20-2 | larodan.comcymitquimica.comcymitquimica.com |

| UNII Code | UNII-0346ALN555 | ontosight.aiparchem.com |

| Molecular Formula | C19H34O2 | larodan.comcymitquimica.comcymitquimica.comnih.gov |

| Molecular Weight | 294.47 g/mol | larodan.comcymitquimica.comcymitquimica.comnih.gov |

| Purity | >98% | larodan.comcymitquimica.comcymitquimica.com |

| Appearance | Colorless to pale yellow liquid with a characteristic fatty odor; In solution, Methanol (B129727) | cymitquimica.com |

Compound List

Methyl 6,9-Octadecadienoate, (6Z,9Z)- (this compound)

Methyl octadeca-6,9-dienoate

Methyl (6Z,9Z)-6,9-octadecadienoate

6,9-Octadecadienoic acid methyl ester, (Z,Z)-

Methyl linoleate (B1235992)

Linoleic acid

(6Z,9Z,12Z)-6,9,12-Octadecatrienoic acid methyl ester

gamma-linolenic acid (GLA)

Oleic acid

Methyl oleate (B1233923)

Stearic acid

Methyl stearate (B1226849)

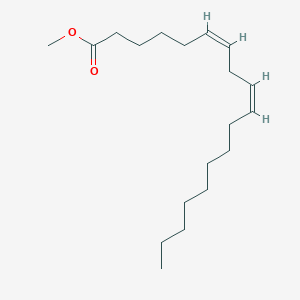

Structure

3D Structure

Properties

IUPAC Name |

methyl (6Z,9Z)-octadeca-6,9-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11,13-14H,3-9,12,15-18H2,1-2H3/b11-10-,14-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCKWBLFZNXDLY-XVTLYKPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\CCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18287-20-2 | |

| Record name | Methyl 6,9-octadecadienoate, (6Z,9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018287202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 6,9-OCTADECADIENOATE, (6Z,9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0346ALN555 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Biological Activities of Methyl 6,9 Octadecadienoate, 6z,9z

Role of Methyl 6,9-Octadecadienoate, (6Z,9Z)- in Cellular Metabolic Pathways

Fatty acid methyl esters, including Methyl 6,9-Octadecadienoate, (6Z,9Z)-, are generally recognized for their involvement in cellular metabolic pathways ontosight.ai. While specific pathways directly attributed to this exact isomer are not extensively detailed in the provided search results, related polyunsaturated fatty acids (PUFAs) and their methyl esters are known to be substrates or intermediates in various metabolic processes. For instance, the broader category of octadecadienoates and octadecatrienoates are implicated in fatty acid metabolism, de novo fatty acid biosynthesis, and fatty acid activation nih.gov. These pathways are fundamental for energy production, cellular signaling, and the synthesis of complex lipids. The methyl ester form can influence metabolic entry points compared to the free fatty acid, potentially affecting absorption and utilization rates .

Involvement in Cell Membrane Structure and Dynamics

Fatty acid methyl esters contribute to the structural integrity and dynamic properties of cell membranes ontosight.ai. The incorporation of unsaturated fatty acids into the phospholipid bilayer influences membrane fluidity, permeability, and the function of embedded proteins. The cis configuration of the double bonds in Methyl 6,9-Octadecadienoate, (6Z,9Z)- would introduce kinks in the fatty acid chains, disrupting close packing and thereby increasing membrane fluidity . While specific studies detailing the precise impact of Methyl 6,9-Octadecadienoate, (6Z,9Z)- on membrane structure were not found, its structural similarity to other biologically active fatty acids suggests a potential role in modulating membrane properties.

Precursor Functions in Biosynthetic Pathways of Related Biomolecules

Fatty acid methyl esters can serve as precursors in the biosynthesis of various biomolecules ontosight.ai. While the primary focus in this context is often on free fatty acids, methyl esters can be hydrolyzed to their corresponding fatty acids, which then enter biosynthetic routes. For example, gamma-linolenic acid (a related trienoic acid) is a precursor to important eicosanoids, signaling molecules involved in inflammatory and immune responses . Similarly, linoleic acid (an isomer of octadecadienoic acid) is a precursor for prostaglandins (B1171923) and leukotrienes . Although direct evidence for Methyl 6,9-Octadecadienoate, (6Z,9Z)- acting as a precursor for specific signaling molecules is not explicitly stated, its structure as a dienoic acid suggests it could potentially be metabolized into downstream products, depending on the enzymatic machinery available.

Enzymatic Biotransformations of Methyl 6,9-Octadecadienoate, (6Z,9Z)-

Enzymatic biotransformations are crucial for the metabolism and functionalization of fatty acids and their esters. While specific enzymes that act on Methyl 6,9-Octadecadienoate, (6Z,9Z)- were not detailed in the search results, general biotransformations for fatty acid methyl esters include ester hydrolysis by esterases to yield the free fatty acid and methanol (B129727) . The resulting 6,9-octadecadienoic acid could then undergo further enzymatic modifications such as desaturation, elongation, or oxidation. For instance, enzymes like lipoxygenases and cyclooxygenases are known to act on polyunsaturated fatty acids to produce signaling molecules researchgate.net. The presence of cis double bonds at the 6 and 9 positions would dictate the regioselectivity and stereoselectivity of any enzymatic action.

Compound Information Table

| Property | Value | Source |

| Chemical Name | Methyl 6,9-Octadecadienoate, (6Z,9Z)- | ontosight.aiparchem.com |

| UNII Identifier | 0346ALN555 | ontosight.aiparchem.com |

| CAS Number | 18287-20-2, 30643-68-6, 56599-55-4 | parchem.comlarodan.com |

| Molecular Formula | C₁₉H₃₄O₂ | parchem.comnih.gov |

| Molecular Weight | 294.47 g/mol | larodan.comnih.gov |

| Structure | 18-carbon chain with cis double bonds at C6 and C9 | ontosight.ainih.gov |

| Purity | >98% | larodan.comcosmobiousa.com |

| Physical State | Liquid | cosmobiousa.com |

| Stereochemistry | Achiral; 2 E/Z Centers | ncats.ionih.gov |

| Synonyms | Methyl octadeca-6,9-dienoate; 6,9-Octadecadienoic acid methyl ester, (Z,Z)- | cymitquimica.comlarodan.com |

Biomolecular Interaction Profiling of Methyl 6,9 Octadecadienoate, 6z,9z

Modulation of Signal Transduction Pathways by Methyl 6,9-Octadecadienoate, (6Z,9Z)-

Fatty acids and their derivatives are recognized for their roles in cellular signaling. Linoleic acid, a related fatty acid, is a precursor to signaling molecules such as prostaglandins (B1171923) and leukotrienes, which are involved in inflammatory and immune responses . Omega-6 fatty acids, as a class, contribute to the biosynthesis of potent lipid mediator signaling molecules that can exert both pro-inflammatory and anti-inflammatory effects drugbank.com. Enzymes like lipoxygenases metabolize fatty acids to generate bioactive lipid mediators that regulate inflammation and immunity genecards.org. Although specific signal transduction pathways modulated by Methyl 6,9-Octadecadienoate, (6Z,9Z)- are not detailed in the provided search results, its structural class suggests potential involvement in pathways regulated by fatty acid-derived signaling molecules.

Table of Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | Methyl 6,9-Octadecadienoate, (6Z,9Z)- | ontosight.aincats.ionih.govchem960.com |

| UNII Code | UNII-0346ALN555 | ontosight.aincats.iochem960.comparchem.com |

| Molecular Formula | C19H34O2 | ncats.ionih.gov |

| Molecular Weight | 294.4721 g/mol | ncats.io |

| IUPAC Name | Methyl (6Z,9Z)-octadeca-6,9-dienoate | ncats.ionih.gov |

| SMILES | CCCCCCCC/C=C\C/C=C\CCCCC(=O)OC | nih.gov |

| InChIKey | AKCKWBLFZNXDLY-XVTLYKPTSA-N | ncats.ionih.gov |

| Double Bond Positions | 6, 9 | ontosight.ai |

| Double Bond Geometry | cis (Z) at both positions | ontosight.ai |

Table of Compound Names and Synonyms

| Name | Type/Identifier |

| Methyl 6,9-Octadecadienoate, (6Z,9Z)- | Primary Name |

| This compound | UNII Code |

| Methyl (6Z,9Z)-octadeca-6,9-dienoate | IUPAC Name |

| 6,9-Octadecadienoic acid, methyl ester, (6Z,9Z)- | Synonym |

| Methyl 6,9-octadecadienoate, (6z,9z)- | Synonym |

| 0346ALN555 | Identifier |

| 6(Z),9(Z)-OCTADECADIENOIC ACID METHYL ESTER | Synonym |

| Methyl 6,9-octadecadienoate, (6Z,9Z)- | Synonym |

The search results confirm that Methyl 6,9-Octadecadienoate, (6Z,9Z)- (also identified by this compound) is a specific chemical compound with the molecular formula C19H34O2 and a molecular weight of approximately 294.47 g/mol nih.govparchem.com. The compound is a methyl ester of an octadecadienoic acid with cis double bonds at the 6 and 9 positions.

While the search results extensively cover the principles and methodologies of Computational and Structural Biology Approaches to Biomolecular Interactions cornell.edunih.govembo.orgnih.govnih.govfrontiersin.org, detailing techniques such as molecular dynamics (MD) simulations, molecular docking, X-ray crystallography, and biolayer interferometry cornell.edunih.govembo.orgnih.govnih.govbiomembranes.nl, they do not provide specific research findings or data tables detailing the biomolecular interactions of Methyl 6,9-Octadecadienoate, (6Z,9Z)- using these methods.

The available literature discusses these approaches in general terms and provides examples of their application to other molecules, such as protein-protein interactions, protein-ligand binding, and interactions within cellular environments cornell.edunih.govembo.orgnih.govnih.gov. For instance, studies on similar fatty acid derivatives mention their potential interactions with enzymes like cyclooxygenase (COX) and their behavior in membrane systems, often involving hydrophobic interactions and binding energies researchgate.net. However, these are not specific to Methyl 6,9-Octadecadienoate, (6Z,9Z)-.

Due to the absence of specific, detailed research findings and experimental data for Methyl 6,9-Octadecadienoate, (6Z,9Z)- concerning its biomolecular interactions through computational and structural biology approaches, it is not possible to generate the requested article with the required data tables and detailed research findings.

Environmental and Industrial Research Applications of Methyl 6,9 Octadecadienoate, 6z,9z

Biodegradation and Environmental Fate Studies of Methyl 6,9-Octadecadienoate, (6Z,9Z)-

Fatty acid methyl esters, including Methyl 6,9-Octadecadienoate, (6Z,9Z)-, are generally recognized for their favorable environmental profiles, particularly concerning biodegradation europa.eu. Studies indicate that FAMEs are readily biodegradable according to standard OECD criteria, typically achieving 75-90.4% biodegradation within a 28-day period europa.eu. This ready biodegradability suggests that Methyl 6,9-Octadecadienoate, (6Z,9Z)- is unlikely to persist in the environment for extended periods.

The environmental fate of these compounds is also influenced by their physical-chemical properties. While hydrolysis is not considered a significant degradation pathway for readily biodegradable FAMEs due to long estimated half-lives in water (over a year at neutral and alkaline pH), adsorption to organic particles can occur europa.eu. Longer-chain FAMEs, like Methyl 6,9-Octadecadienoate, (6Z,9Z)-, tend to have higher adsorption coefficients (log Koc values > 3), suggesting a potential for binding to soil and sediment organic matter europa.eu.

| Property | Value/Description | Source |

| Biodegradability | Readily biodegradable (OECD criteria) | europa.eu |

| Biodegradation Rate | 75-90.4% in 28 days | europa.eu |

| Hydrolysis Relevance | Not a relevant degradation pathway | europa.eu |

| Adsorption Potential | High (log Koc > 3 for longer chains) | europa.eu |

| Estimated Water Half-life | > 1 year at pH 7 and 8 | europa.eu |

Role in Renewable Energy Research (e.g., as Biofuel Component Precursor)

Fatty acid methyl esters (FAMEs) are fundamentally important in the field of renewable energy, serving as the primary constituents of biodiesel . Methyl 6,9-Octadecadienoate, (6Z,9Z)-, as a FAME, is thus recognized for its potential application as a biofuel component ontosight.ai. The esterification of fatty acids, often sourced from vegetable oils or animal fats, yields FAMEs that possess properties suitable for use as diesel fuel replacements . The specific structure and unsaturation of Methyl 6,9-Octadecadienoate, (6Z,9Z)- would influence its combustion properties and performance in such applications, aligning with broader research into optimizing biofuel formulations from diverse lipid feedstocks.

Applications in Material Science and Polymer Chemistry

Beyond energy applications, Methyl 6,9-Octadecadienoate, (6Z,9Z)-, and other FAMEs function as valuable renewable chemical building blocks in material science and polymer chemistry . The inherent functional groups and hydrocarbon chains of these compounds make them attractive starting materials for synthesizing a variety of polymers and advanced materials beilstein-journals.orgresearchgate.net. Research into sustainable polymer science emphasizes the use of organic chemistry to develop greener materials, where fatty acid derivatives can provide bio-based monomers beilstein-journals.org. The natural functionalization of fats and oils allows for the creation of interesting monomeric building blocks that can be transformed into high-performance biopolymers researchgate.net. This positions Methyl 6,9-Octadecadienoate, (6Z,9Z)- as a potential precursor for bio-based polymers, coatings, or specialty chemicals, contributing to the shift away from petrochemical dependence in material manufacturing.

Sustainable Production and Biorefinery Concepts for Methyl 6,9-Octadecadienoate, (6Z,9Z)-

The production of Methyl 6,9-Octadecadienoate, (6Z,9Z)- aligns with broader trends in sustainable chemistry and biorefinery concepts. Lipids and their fatty acid constituents are increasingly viewed as favorable sustainable raw materials for industrial organic synthesis, offering an alternative to petrochemicals researchgate.net. Biotechnological pathways, such as enzymatic conversions of fatty acids or their esters, are being explored to produce valuable chemical intermediates researchgate.net. For instance, processes involving lipoxygenases and hydroperoxide lyases can convert fatty acids like linoleic acid into precursors for biopolymers researchgate.net.

Furthermore, the valorization of waste streams, such as waste cooking oil, for the production of valuable biochemicals represents a key aspect of biorefinery operations researchgate.net. Utilizing such renewable feedstocks for the synthesis of FAMEs like Methyl 6,9-Octadecadienoate, (6Z,9Z)- contributes to a circular economy and reduces reliance on virgin resources researchgate.net. The inherent biological origin and biodegradability of these compounds further enhance their appeal in the context of sustainable production and environmentally conscious industrial practices ontosight.ai.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.